molecular formula C22H27N5OS B15101222 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethylph enyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethylph enyl)acetamide

Cat. No.: B15101222
M. Wt: 409.5 g/mol
InChI Key: IHONMYQOFFRKKL-UHFFFAOYSA-N
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Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a tert-butyl group, an amino group, and a dimethylphenyl group, making it a highly functionalized molecule. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the triazole derivative with a suitable thiol compound.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the triazole derivative with 3,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    2-{4-amino-5-phenyl(1,2,4-triazol-3-ylthio)}-N-phenylacetamide: A structurally similar compound with different substituents.

    2-{4-amino-5-4-(methyl)phenyl}-N-(3,4-dimethylphenyl)acetamide: A compound with a methyl group instead of a tert-butyl group.

Uniqueness

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the tert-butyl group, which can influence its biological activity and chemical reactivity. The combination of the triazole ring with the tert-butyl and dimethylphenyl groups makes it a highly functionalized and versatile compound.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H27N5OS/c1-14-6-11-18(12-15(14)2)24-19(28)13-29-21-26-25-20(27(21)23)16-7-9-17(10-8-16)22(3,4)5/h6-12H,13,23H2,1-5H3,(H,24,28)

InChI Key

IHONMYQOFFRKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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